N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
The compound N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a bifunctional ethanediamide derivative featuring a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group and a thiophen-2-ylmethyl substituent. Ethanediamides (oxamides) are known for their versatility in medicinal chemistry, often serving as protease inhibitors or receptor modulators due to their hydrogen-bonding capabilities and conformational rigidity .
Properties
IUPAC Name |
N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-18(23,10-13-5-7-14(24-2)8-6-13)12-20-17(22)16(21)19-11-15-4-3-9-25-15/h3-9,23H,10-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMDXLFIVIWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy-Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Introduction of the Methyl Group: The intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Thiophene Derivative: The resulting compound is then coupled with a thiophene derivative through a nucleophilic substitution reaction.
Formation of the Ethanediamide: Finally, the compound is reacted with ethylenediamine under controlled conditions to form the desired ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and its analogs (derived from provided evidence):
Note: The molecular formula and weight of the target compound are inferred from structural analysis, as explicit data were unavailable in the evidence.
Key Research Findings
Hypothesized Pharmacological Properties
- Thiophene vs.
- Ethanediamide vs. Sulfonamide: Ethanediamides (target and ) exhibit dual hydrogen-bond donor/acceptor capacity, whereas sulfonamides () primarily act as hydrogen-bond acceptors. This distinction could influence target selectivity (e.g., protease vs. kinase inhibition).
- Substituent Effects : The 4-methoxyphenyl group (common in target and analogs ) enhances solubility via methoxy’s polar character, while chloro/fluoro substituents () may improve membrane permeability and metabolic stability.
Biological Activity
N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound recognized for its potential biological activity. This compound belongs to the class of sulfonamides and features a thiophene ring, which is often associated with various pharmacological properties. The following sections will delve into its biological activities, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 319.39 g/mol
Structural Features
The compound contains:
- A hydroxy group
- A methoxyphenyl moiety
- A thiophene ring
- An ethanediamide linkage
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1448036-66-5 |
| InChI | InChI=1S/C15H19N3O3S |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways.
- Antioxidant Properties : The presence of the methoxy group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens using the agar diffusion method. The results indicated significant inhibition zones against:
- Staphylococcus aureus
- Escherichia coli
This suggests a promising application in treating bacterial infections.
Study 2: Antioxidant Activity
In a separate investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, with IC50 values comparable to established antioxidants such as ascorbic acid.
Study 3: Anti-inflammatory Potential
In vivo studies demonstrated that administration of the compound reduced markers of inflammation in animal models of arthritis, indicating its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
